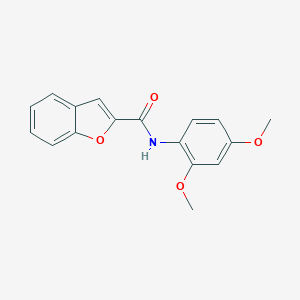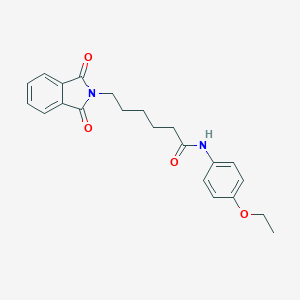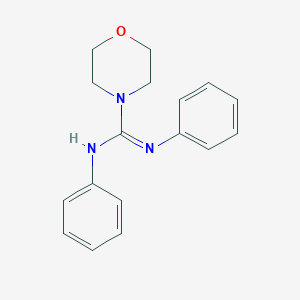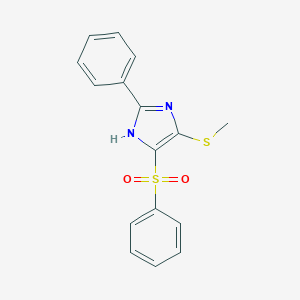
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, also known as DMBF, is a compound that has been studied extensively for its potential use in scientific research. DMBF is a synthetic compound that belongs to the benzofuran class of compounds. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has been shown to have a number of potential therapeutic applications, including the treatment of pain, inflammation, and cancer.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a number of physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its potential use in pain management and cancer treatment, N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to have a number of other biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can reduce anxiety and depression-like behaviors in animal models. N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in scientific research is its potency as a MAGL inhibitor. N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to be more potent than other MAGL inhibitors, such as JZL184. However, N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide also has some limitations. It is a synthetic compound, which can make it more difficult to obtain than natural compounds. Additionally, N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. One area of research could be the development of more selective MAGL inhibitors. Another area of research could be the development of N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in human clinical trials.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-hydroxybenzaldehyde. The final step involves the reaction of the resulting benzofuran-2-carboxylic acid with ammonia to form the amide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that inhibition of MAGL by N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can reduce pain and inflammation in animal models. N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of cancer. Inhibition of MAGL has been shown to reduce tumor growth and metastasis in animal models.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO4/c1-20-12-7-8-13(15(10-12)21-2)18-17(19)16-9-11-5-3-4-6-14(11)22-16/h3-10H,1-2H3,(H,18,19) |
InChI Key |
QLBQSKCZGQWTBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)


![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
